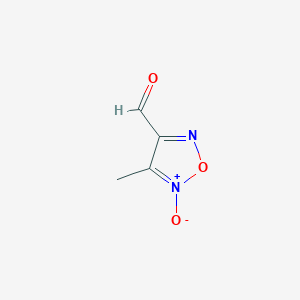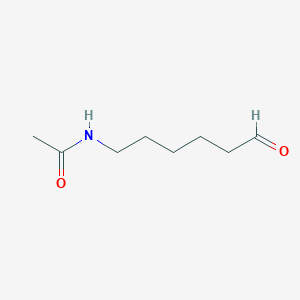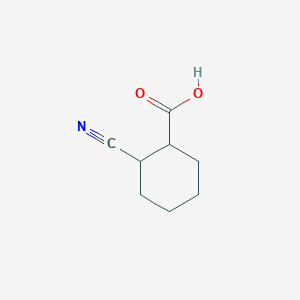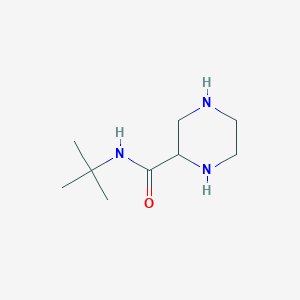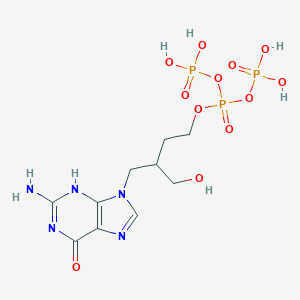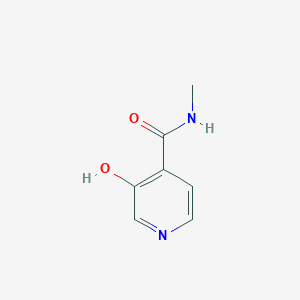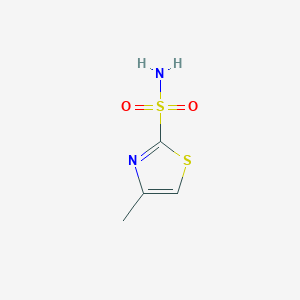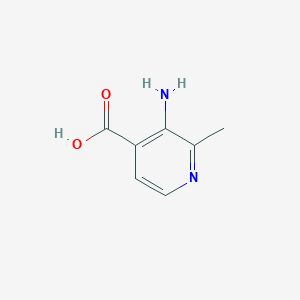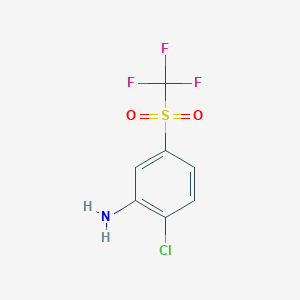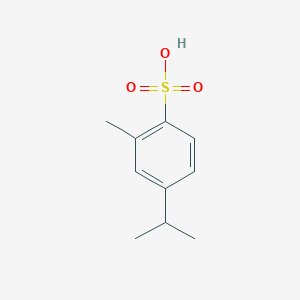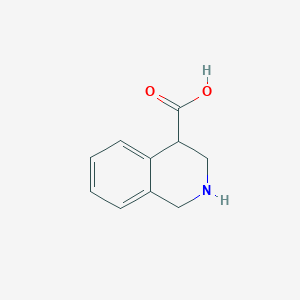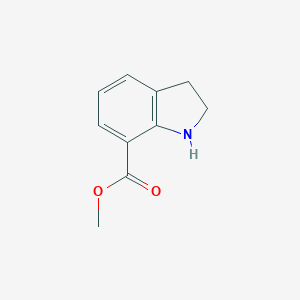![molecular formula C7H11N3O5 B040864 2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol CAS No. 120398-89-2](/img/structure/B40864.png)
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RP 170 involves the reaction of 2-nitroimidazole with an appropriate alkylating agent. The process typically includes the following steps:
Nitration: The starting material, imidazole, undergoes nitration to form 2-nitroimidazole.
Alkylation: The 2-nitroimidazole is then reacted with an alkylating agent such as 1-chloro-2-propanol under basic conditions to yield RP 170.
Industrial Production Methods: Industrial production of RP 170 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-Performance Liquid Chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: RP 170 undergoes various chemical reactions, including:
Oxidation: RP 170 can be oxidized to form corresponding oxides.
Reduction: The nitro group in RP 170 can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitroimidazole derivatives
Scientific Research Applications
RP 170 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential radiosensitizer.
Medicine: Investigated for its potential use in cancer therapy due to its radiosensitizing properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
RP 170 exerts its effects primarily through its radiosensitizing properties. The compound enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that damage cellular components, leading to cell death. The molecular targets include DNA and various cellular proteins involved in the repair of radiation-induced damage .
Comparison with Similar Compounds
Etanidazole: Another nitroimidazole derivative used as a radiosensitizer.
Misonidazole: A well-known radiosensitizer with similar properties to RP 170.
Nimorazole: Used in the treatment of head and neck cancers as a radiosensitizer.
Comparison: RP 170 is unique due to its specific chemical structure, which provides distinct radiosensitizing properties. Compared to etanidazole and misonidazole, RP 170 has shown comparable or superior efficacy in certain experimental models. Its unique structure allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in cancer research .
Properties
IUPAC Name |
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O5/c11-3-6(4-12)15-5-9-2-1-8-7(9)10(13)14/h1-2,6,11-12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFCAKOSWFTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152840 | |
| Record name | RP 170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120398-89-2 | |
| Record name | 2-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120398-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RP 170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120398892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP 170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
